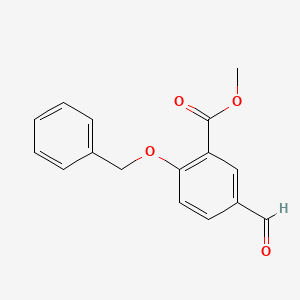

Methyl 2-(benzyloxy)-5-formylbenzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 5-formyl-2-phenylmethoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O4/c1-19-16(18)14-9-13(10-17)7-8-15(14)20-11-12-5-3-2-4-6-12/h2-10H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXBOMPGGRIMBEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1)C=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50626173 | |

| Record name | Methyl 2-(benzyloxy)-5-formylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50626173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

255734-73-7 | |

| Record name | Methyl 2-(benzyloxy)-5-formylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50626173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to Methyl 2-(benzyloxy)-5-formylbenzoate: A Versatile Intermediate in Synthetic Chemistry

CAS Number: 255734-73-7

This guide provides an in-depth exploration of Methyl 2-(benzyloxy)-5-formylbenzoate, a key organic intermediate. We will delve into its physicochemical properties, logical synthetic routes, and its significant potential as a versatile building block in the landscape of pharmaceutical research and drug development.

Introduction: The Strategic Importance of a Bifunctional Building Block

Methyl 2-(benzyloxy)-5-formylbenzoate is an aromatic compound featuring three key functional groups: a methyl ester, a benzyl ether, and an aldehyde. This unique combination makes it a strategically important intermediate in multi-step organic synthesis. The benzyl group serves as a robust protecting group for the phenolic hydroxyl, which can be selectively removed under specific conditions. The methyl ester and the aldehyde functionalities provide two distinct reactive sites for chain elongation, cyclization, and the introduction of diverse molecular complexity.

The true value of this molecule lies in its capacity for controlled, sequential reactions. The aldehyde can undergo nucleophilic additions, reductive aminations, or Wittig reactions, while the ester can be hydrolyzed, amidated, or reduced. This orthogonality allows chemists to build complex molecular architectures with high precision, a critical requirement in the synthesis of pharmacologically active compounds.[1]

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of Methyl 2-(benzyloxy)-5-formylbenzoate is essential for its effective use in synthesis, including solvent selection, reaction conditions, and purification strategies.

| Property | Value | Source/Comment |

| CAS Number | 255734-73-7 | |

| Molecular Formula | C₁₆H₁₄O₄ | Calculated |

| Molecular Weight | 270.28 g/mol | Calculated |

| Appearance | Off-white to pale yellow solid | Inferred from related compounds |

| Solubility | Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, acetone). Insoluble in water. | Inferred from chemical structure |

| Melting Point | Not definitively reported, but expected to be a low to medium melting solid. | N/A |

Synthesis of Methyl 2-(benzyloxy)-5-formylbenzoate: A Logical Approach

Proposed Synthetic Workflow

Caption: Proposed two-step synthesis of Methyl 2-(benzyloxy)-5-formylbenzoate.

Step 1: Benzylation of Methyl 2-hydroxy-5-formylbenzoate

The first step involves the protection of the phenolic hydroxyl group as a benzyl ether. This is a crucial step to prevent unwanted side reactions at the phenol position during subsequent manipulations of the aldehyde group.

Reaction Scheme:

Starting Material: Methyl 2-hydroxy-5-formylbenzoate Reagents: Benzyl bromide (BnBr), Potassium carbonate (K₂CO₃) Solvent: Acetone Conditions: Reflux

Detailed Protocol:

-

To a solution of Methyl 2-hydroxy-5-formylbenzoate (1 equivalent) in anhydrous acetone, add potassium carbonate (1.5 equivalents).

-

Stir the suspension vigorously at room temperature for 15 minutes.

-

Add benzyl bromide (1.2 equivalents) dropwise to the reaction mixture.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford Methyl 2-(benzyloxy)-5-formylbenzoate.

Causality Behind Experimental Choices:

-

Potassium Carbonate (K₂CO₃): A mild base is used to deprotonate the phenolic hydroxyl group, forming a phenoxide ion. This enhances the nucleophilicity of the oxygen, facilitating the subsequent Williamson ether synthesis.

-

Acetone: A polar aprotic solvent is chosen because it readily dissolves the organic reactants and is suitable for the reaction temperature.

-

Benzyl Bromide (BnBr): This is the electrophile that reacts with the phenoxide to form the benzyl ether.

-

Reflux: Heating the reaction mixture increases the reaction rate, ensuring the completion of the benzylation in a reasonable timeframe.

Characterization of the Product

The successful synthesis of Methyl 2-(benzyloxy)-5-formylbenzoate would be confirmed by standard spectroscopic methods:

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show characteristic peaks for the aromatic protons, the singlet for the methyl ester protons, the singlet for the benzylic protons, and the singlet for the aldehyde proton. The disappearance of the phenolic proton signal from the starting material would also be indicative of a successful reaction.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum would display distinct signals for all the carbon atoms in the molecule, including the carbonyl carbons of the ester and aldehyde.

-

IR (Infrared) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the C=O stretching of the ester and aldehyde, as well as the C-O stretching of the ether linkage.

-

Mass Spectrometry (MS): This would confirm the molecular weight of the product.

Applications in Drug Development and Medicinal Chemistry

The trifunctional nature of Methyl 2-(benzyloxy)-5-formylbenzoate makes it a highly valuable precursor in the synthesis of complex, biologically active molecules. Its utility stems from the ability to selectively manipulate its functional groups.

A Versatile Scaffold for Library Synthesis

The aldehyde and ester groups serve as handles for combinatorial chemistry, allowing for the rapid generation of a library of derivatives for biological screening. For instance, the aldehyde can be converted into a variety of functional groups:

-

Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) can introduce diverse amine-containing side chains.

-

Wittig Reaction: Reaction with phosphorus ylides can lead to the formation of alkenes with various substituents.

-

Grignard and Organolithium Reactions: Addition of organometallic reagents to the aldehyde yields secondary alcohols, which can be further modified.

The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides, or reduced to a primary alcohol.

Potential Role as a Key Intermediate

Given the prevalence of substituted benzaldehyde and benzoate moieties in pharmaceuticals, Methyl 2-(benzyloxy)-5-formylbenzoate is a plausible intermediate in the synthesis of various drug candidates. The core phenyl ring with its specific substitution pattern can be a key pharmacophore for interaction with biological targets. For example, related formylbenzoate derivatives are known precursors for compounds with antifungal, antihypertensive, anticancer, antiulcer, antipsychotic, and antiviral properties.[1]

Caption: Potential synthetic transformations of Methyl 2-(benzyloxy)-5-formylbenzoate.

Safety and Handling

As with any chemical reagent, proper safety precautions should be observed when handling Methyl 2-(benzyloxy)-5-formylbenzoate. It is advisable to consult the Safety Data Sheet (SDS) from the supplier for detailed information on hazards, handling, and storage. In general, it should be handled in a well-ventilated fume hood, and personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.

Conclusion

Methyl 2-(benzyloxy)-5-formylbenzoate is a valuable and versatile intermediate in organic synthesis. Its unique combination of a protected phenol, an ester, and an aldehyde on a central aromatic scaffold provides chemists with a powerful tool for the construction of complex molecules. While specific, published applications are not widespread, its potential for use in the synthesis of novel pharmaceutical agents is significant. The logical synthetic route outlined in this guide provides a practical approach for its preparation, opening the door for its broader application in research and development.

References

- This guide is a synthesis of established chemical principles and data inferred from related compounds, as specific literature on Methyl 2-(benzyloxy)-5-formylbenzoate (CAS 255734-73-7) is limited in the public domain.

- Information on related compounds such as Methyl 2-formylbenzoate can be found in various chemical databases and supplier c

- General principles of organic synthesis, including benzylation and formylation reactions, are detailed in standard organic chemistry textbooks.

- Farooq, S., & Ngaini, Z. (2019). Methyl-2-Formyl Benzoate: A Review of Synthesis and Applications. Current Organocatalysis.

Sources

Safety data sheet (SDS) Methyl 2-(benzyloxy)-5-formylbenzoate

An In-Depth Technical Guide to the Safe Handling and Risk Assessment of Methyl 2-(benzyloxy)-5-formylbenzoate

This guide provides a comprehensive overview of the predicted hazards, risk assessment protocols, and safe handling procedures for Methyl 2-(benzyloxy)-5-formylbenzoate (CAS No. 255734-73-7). As a specific Safety Data Sheet (SDS) for this compound is not widely available, this document has been constructed by analyzing its core functional groups—an aromatic aldehyde, a benzoate ester, and a benzyl ether—and by referencing safety data from structurally analogous chemicals. This approach provides a robust, scientifically-grounded framework for researchers, scientists, and drug development professionals to handle this compound with the highest degree of safety.

Section 1: Chemical Identification and Predicted Properties

Before handling any research chemical, a thorough understanding of its identity and physical properties is paramount.[1] This allows for accurate experimental planning and the anticipation of its behavior under various laboratory conditions.

Product Name: Methyl 2-(benzyloxy)-5-formylbenzoate[2] Synonyms: 2-(BENZYLOXY)-5-FORMYLBENZOIC ACID METHYL ESTER[2] CAS Number: 255734-73-7[2] Molecular Formula: C₁₆H₁₄O₄ Molecular Weight: 270.28 g/mol

The structure combines three key functional groups that dictate its chemical reactivity and hazard profile:

-

Aromatic Aldehyde (Formyl Group): This group is reactive and susceptible to oxidation.[3] It is the primary driver for potential irritation and sensitization properties.[4][5]

-

Methyl Ester: This group can undergo hydrolysis, especially in the presence of strong acids or bases.

-

Benzyl Ether (Benzyloxy Group): A common protecting group in organic synthesis, it is generally stable but can be cleaved under specific reductive or acidic conditions.

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value | Rationale / Comments |

| Appearance | White to off-white solid | Based on similar substituted aromatic compounds. |

| Solubility | Insoluble in water.[6] Soluble in organic solvents like ethanol, acetone, and ethyl acetate.[3] | The molecule is largely nonpolar due to the aromatic rings. |

| Boiling Point | > 200 °C | High molecular weight and aromatic structure suggest a high boiling point. |

| Flash Point | > 63 °C | Predicted to be a combustible liquid, similar to benzaldehyde.[7] |

| Stability | Stable under recommended storage conditions.[3] May be sensitive to air and light.[6][8] | The aldehyde group can oxidize to a carboxylic acid upon prolonged air exposure.[8] |

Section 2: Hazard Identification and GHS Classification

A comprehensive risk assessment begins with identifying the intrinsic hazards of a substance.[9] The Globally Harmonized System (GHS) provides a standardized framework for this classification.[10] The following classification is predicted based on the hazards associated with its functional groups.

Predicted GHS Classification

| Hazard Class | Hazard Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[11][12] |

| Skin Irritation | Category 2 | H315: Causes skin irritation.[4][13][14] |

| Eye Irritation | Category 2A | H319: Causes serious eye irritation.[8][15][16] |

| Respiratory Sensitization | Category 1 | H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled.[4] |

| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction.[5][17][18] |

GHS Label Elements

-

Pictograms:

- (GHS07)

- (GHS08)

-

Signal Word: Danger

-

Precautionary Statements: P261, P280, P302+P352, P305+P351+P338, P342+P311[4]

Analysis of Functional Group Hazards:

-

Aromatic Aldehydes: Benzaldehyde, the simplest aromatic aldehyde, is known to be an irritant to the eyes, skin, and respiratory tract.[7][8] It is also a known skin sensitizer.[4][5] These properties are attributed to the reactivity of the aldehyde group.

-

Benzoate Esters: Benzyl benzoate is recognized as a skin irritant and can cause allergic contact dermatitis.[13][19][20] Phenyl benzoate is classified as a skin sensitizer.[18] This suggests a potential for sensitization from the ester portion of the molecule.

Section 3: Proactive Risk Assessment and Control Measures

For any new or non-routine experiment, a documented risk assessment must be performed.[21] This process is not merely a formality but a critical scientific planning tool to ensure safety.[22]

The Risk Assessment Workflow

The following workflow should be undertaken by the researcher in consultation with their supervisor before any practical work begins.

Caption: A stepwise workflow for conducting a laboratory risk assessment.

Hierarchy of Controls

The most effective risk mitigation follows a "hierarchy of controls." Relying solely on Personal Protective Equipment (PPE) is the least effective measure and should be the last line of defense.

-

Engineering Controls: These are physical changes to the workspace that isolate workers from the hazard.

-

Primary Control: All handling of Methyl 2-(benzyloxy)-5-formylbenzoate, including weighing, transferring, and reactions, must be conducted inside a certified chemical fume hood to prevent inhalation of any dust or vapors.[1]

-

-

Administrative Controls: These are changes to work policies and procedures.

-

Develop a specific Standard Operating Procedure (SOP) for the planned experiment.

-

Restrict access to the area where the chemical is being used.

-

Avoid working alone when handling hazardous chemicals.[23]

-

-

Personal Protective Equipment (PPE): This is equipment worn to minimize exposure.

-

PPE is mandatory even when using engineering controls.[24] See Table 2 for specific recommendations.

-

Section 4: Standard Protocol for Safe Handling and Storage

Adherence to a standardized protocol minimizes the risk of accidental exposure and ensures experimental integrity.[25]

Step-by-Step Handling Protocol

-

Preparation:

-

Weighing and Transfer:

-

Perform all weighing operations on a disposable weigh boat or creased glassine paper within the fume hood.

-

Use spatulas and tools dedicated to this chemical to avoid cross-contamination.

-

If transferring the solid to a reaction vessel, do so carefully to minimize dust generation.

-

-

In-Reaction Use:

-

Keep the reaction vessel within the fume hood for the duration of the experiment.

-

Ensure all glassware is properly secured.

-

Maintain constant vigilance over the reaction, especially if heating or agitation is involved.

-

-

Post-Procedure Cleanup:

-

Quench the reaction safely according to the established SOP.

-

Clean all contaminated glassware within the fume hood.

-

Wipe down the work surface of the fume hood with an appropriate solvent and then soap and water.

-

Dispose of all contaminated disposables (gloves, weigh boats, paper towels) in the designated solid waste container.

-

Remove PPE in the correct order (gloves first), avoiding contact with the outside of contaminated items. Wash hands thoroughly with soap and water.[5]

-

Table 2: Personal Protective Equipment (PPE) Selection

| Protection Type | Specification | Rationale |

| Hand Protection | Nitrile gloves (minimum thickness 0.11 mm) | Provides protection against splashes of organic chemicals. Double-gloving is recommended for extended operations. Change gloves immediately if contamination is suspected.[7] |

| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.[25] | Protects against dust particles and splashes. Goggles are required if there is a significant splash hazard.[15] |

| Skin/Body Protection | Flame-resistant laboratory coat, fully buttoned. Long pants and closed-toe shoes are mandatory. | Protects skin from accidental contact and provides a removable barrier in case of a spill.[24] |

| Respiratory Protection | Not typically required if work is performed in a fume hood. | If engineering controls fail or for large-scale spills, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.[7] |

Storage Requirements

-

Store in a tightly sealed, clearly labeled container.[24]

-

Keep in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents, acids, and bases.[7][26]

Section 5: Emergency Procedures

Preparedness is key to mitigating the consequences of an accident.[1]

-

Inhalation: Move the person to fresh air and have them rest. If respiratory symptoms such as coughing, shortness of breath, or asthma-like signs develop, seek immediate medical attention.[4][7]

-

Skin Contact: Immediately remove contaminated clothing. Rinse the affected skin area with plenty of soap and water for at least 15 minutes.[15] If irritation or a rash develops, seek medical attention.[5]

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][14]

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[11][12]

Fire-Fighting Measures

-

Extinguishing Media: Use water spray, carbon dioxide (CO₂), dry chemical powder, or alcohol-resistant foam.[7][27]

-

Hazards: The compound is likely combustible.[7] Fire may produce irritating or toxic fumes, including carbon monoxide and carbon dioxide.[14][15]

-

Firefighter Protection: Wear full protective gear and a self-contained breathing apparatus (SCBA).

Accidental Release Measures

-

Small Spills: For solid spills, first remove all ignition sources. Moisten the material with a suitable solvent like ethanol to prevent dust from becoming airborne.[6] Carefully sweep or scoop the material into a designated, labeled waste container. Clean the spill area thoroughly.

-

Large Spills: Evacuate the area. Alert laboratory personnel and the institutional safety office. Do not attempt to clean up without appropriate training and respiratory protection.

Section 6: Waste Disposal

All chemical waste must be disposed of in accordance with local, state, and federal regulations.[1] Never dispose of chemical waste down the drain.

-

Contaminated Solids: Place gloves, weigh boats, paper towels, and excess reagent in a clearly labeled, sealed container for hazardous solid waste.

-

Liquid Waste: Collect reaction mixtures and solvent rinses in a labeled container for hazardous liquid waste. Ensure incompatible waste streams are not mixed.

Section 7: Synthesis and Reactivity Profile

Understanding the synthesis and reactivity of a compound provides context for its potential hazards and byproducts.

-

Synthesis: Methyl 2-(benzyloxy)-5-formylbenzoate can be synthesized through various routes, often involving the protection of a phenolic hydroxyl group as a benzyl ether, followed by esterification and formylation of the aromatic ring. For example, a related compound, methyl 3-(benzyloxy)-5-formylbenzoate, is synthesized from 5-hydroxyisophthalic acid through a multi-step process involving benzylation, selective hydrolysis, reduction, and oxidation.[28]

-

Reactivity: The aldehyde group is the most reactive site, susceptible to nucleophilic attack and oxidation to a carboxylic acid. It can participate in reactions such as reductive amination, Wittig reactions, and aldol condensations. The ester can be hydrolyzed to a carboxylic acid, and the benzyl ether can be deprotected via catalytic hydrogenation. These reactions should be planned with a full understanding of their potential exotherms and hazards.

References

- XPRESS CHEMS. (2025). Safety First: Best Practices for Handling Research Chemicals.

- XPRESS CHEMS. (2025). Safety First: Essential Guidelines for Handling Research Reagents and Equipment.

-

Lab Manager. Conducting a Chemical Risk Assessment in the Laboratory. [Link]

-

Patsnap. (2024). What are the side effects of Benzyl Benzoate? - Patsnap Synapse. [Link]

-

National Center for Biotechnology Information. Benzaldehyde | C6H5CHO | CID 240 - PubChem. [Link]

-

Worcester Polytechnic Institute. Quick Guide to Risk Assessment for Hazardous Chemicals. [Link]

-

University of Hertfordshire. Benzyl benzoate - AERU. [Link]

-

International Labour Organization (ILO). ICSC 0102 - BENZALDEHYDE. [Link]

-

Environmental Working Group (EWG). What is BENZYL BENZOATE - EWG Skin Deep. [Link]

-

New Jersey Department of Health. BENZALDEHYDE - HAZARD SUMMARY. [Link]

-

International Programme on Chemical Safety (INCHEM). ICSC 0390 - BENZYL BENZOATE. [Link]

-

National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

-

National Research Council. (2011). Evaluating Hazards and Assessing Risks in the Laboratory. National Academies Press. [Link]

-

University of Wisconsin-Madison. Laboratory Safety and Chemical Hygiene Plan. [Link]

-

ACS Publications. (2023). Safety and Perceptions of Risk in the Handling of Laboratory Chemicals in a Biological Research Community. [Link]

-

Australian Industrial Chemicals Introduction Scheme (AICIS). (2016). Benzoic acid, phenyl ester: Human health tier II assessment. [Link]

-

University of Wollongong. Laboratory Work Risk Assessment. [Link]

-

Simon Fraser University. Risk assessment - Chemical safety. [Link]

-

Safe Work Australia. Hazardous Chemical Information System (HCIS) - Details. [Link]

-

Diffusions Aromatiques. SAFETY DATA SHEET - ETHYL BENZOATE. [Link]

-

ResearchGate. A practical and convenient synthesis of methyl 5-formyl-3-methoxybenzoate. [Link]

-

National Center for Biotechnology Information. GHS Classification (Rev.11, 2025) Summary - PubChem. [Link]

-

GESTIS Substance Database. Sodium benzoate. [Link]

Sources

- 1. Safety First: Best Practices for Handling Research Chemicals - Omega Chemicals [omegachems.site]

- 2. 2-(BENZYLOXY)-5-FORMYLBENZOIC ACID METHYL ESTER - Safety Data Sheet [chemicalbook.com]

- 3. Benzaldehyde | C6H5CHO | CID 240 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. gustavus.edu [gustavus.edu]

- 5. nj.gov [nj.gov]

- 6. METHYL-P-FORMYLBENZOATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 7. ICSC 0102 - BENZALDEHYDE [chemicalsafety.ilo.org]

- 8. BENZALDEHYDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 9. Conducting a Chemical Risk Assessment in the Laboratory | Lab Manager [labmanager.com]

- 10. GHS Classification Summary - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. fishersci.com [fishersci.com]

- 12. tcichemicals.com [tcichemicals.com]

- 13. What are the side effects of Benzyl Benzoate? [synapse.patsnap.com]

- 14. fishersci.dk [fishersci.dk]

- 15. ICSC 0390 - BENZYL BENZOATE [inchem.org]

- 16. gestis-database.dguv.de [gestis-database.dguv.de]

- 17. johndwalsh.com [johndwalsh.com]

- 18. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 19. Benzyl benzoate [sitem.herts.ac.uk]

- 20. ewg.org [ewg.org]

- 21. documents.uow.edu.au [documents.uow.edu.au]

- 22. Risk assessment - Work & research safety - Simon Fraser University [sfu.ca]

- 23. Laboratory Safety and Chemical Hygiene Plan: Research Safety - Northwestern University [researchsafety.northwestern.edu]

- 24. Safety First: Essential Guidelines for Handling Research Reagents and Equipment - Merkel Technologies Ltd [merkel.co.il]

- 25. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 26. directpcw.com [directpcw.com]

- 27. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 28. researchgate.net [researchgate.net]

A Senior Application Scientist's Guide to Benzaldehyde Derivatives in Pharmaceutical Synthesis

Introduction: The Enduring Centrality of the Benzaldehyde Scaffold

Benzaldehyde, the simplest aromatic aldehyde, represents far more than a fundamental organic building block; it is a cornerstone in the edifice of modern medicinal chemistry.[1] Its derivatives are privileged scaffolds, appearing in a vast array of therapeutic agents, from antibiotics and anticonvulsants to anticancer and anti-inflammatory drugs.[1][2] The unique reactivity of the benzaldehyde core—centered on the electrophilic carbonyl group and the tunable aromatic ring—provides a versatile platform for constructing the complex molecular architectures required for specific biological activity.[1]

The true power of this scaffold lies in its synthetic tractability. A wide spectrum of chemical modifications can be readily performed, allowing for the systematic exploration of structure-activity relationships (SAR). This guide delves into the core synthetic transformations that leverage benzaldehyde derivatives, moving beyond mere procedural steps to explain the underlying chemical principles and strategic choices that drive successful pharmaceutical synthesis. We will explore key protocols, reaction mechanisms, and their direct application in the development of biologically potent molecules.

Chapter 1: Core Synthetic Methodologies & Mechanistic Insights

The utility of benzaldehyde derivatives is best understood through the lens of the key reactions they facilitate. These transformations are the workhorses of medicinal chemistry, enabling the formation of critical carbon-carbon and carbon-heteroatom bonds.

The Aldol Condensation: Crafting α,β-Unsaturated Ketones (Chalcones)

The Aldol condensation is a powerful tool for C-C bond formation, pivotal in synthesizing chalcones (1,3-diaryl-2-propen-1-ones), which are precursors to flavonoids and isoflavonoids and exhibit significant biological activities, including anticancer and anti-inflammatory properties.[3][4] The crossed or Claisen-Schmidt condensation, involving an aromatic aldehyde like benzaldehyde (which cannot enolize) and an enolizable ketone (like acetophenone), is particularly high-yielding because it minimizes self-condensation of the aldehyde.[5]

Causality of Experimental Choices: The reaction is typically base-catalyzed. The base (e.g., NaOH) deprotonates the α-carbon of the ketone, forming a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of benzaldehyde. The choice of a non-enolizable aldehyde like benzaldehyde is strategic, directing the reaction pathway to the desired crossed product.[5] Subsequent dehydration of the resulting β-hydroxy ketone is often spontaneous or facilitated by heat, driven by the formation of a stable, conjugated π-system.[6]

Caption: Figure 1: Mechanism of Claisen-Schmidt Condensation.

Experimental Protocol: Synthesis of Benzalacetophenone (Chalcone) [5]

-

Materials:

-

Benzaldehyde (1.0 eq)

-

Acetophenone (1.0 eq)

-

95% Ethanol

-

20% Sodium Hydroxide (aqueous solution)

-

2N Hydrochloric Acid

-

Ice water

-

-

Procedure:

-

In a 50 mL Erlenmeyer flask, combine benzaldehyde (1.0 eq) and acetophenone (1.0 eq).

-

Add 10 mL of 95% ethanol and stir the mixture until all solids are dissolved. Gentle warming on a hot plate may be required.

-

Cool the solution to room temperature.

-

Slowly add 10 mL of 20% NaOH solution while stirring vigorously. Continue stirring until the mixture becomes cloudy or solidifies (typically 15-30 minutes).

-

Add 10 mL of ice water to the flask and carefully neutralize the mixture with 2N HCl until it is slightly acidic (check with pH paper).

-

Transfer the mixture to a beaker containing 20 mL of ice water, stir to break up the precipitate, and collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the solid with cold water and allow it to air dry. Recrystallization from ethanol can be performed for further purification.

-

The Mannich Reaction: A Three-Component Route to β-Amino Ketones

The Mannich reaction is a three-component condensation that forms a C-C bond via the aminoalkylation of an acidic proton located alpha to a carbonyl group.[7] It involves an active hydrogen compound (e.g., a ketone), a non-enolizable aldehyde (often formaldehyde, but benzaldehyde can be used), and a primary or secondary amine.[7][8] The resulting "Mannich bases" are crucial intermediates in pharmaceutical synthesis, found in drugs like the antidepressant fluoxetine and the anti-inflammatory tolmetin.[7][9]

Causality of Experimental Choices: The reaction proceeds through the formation of an electrophilic iminium ion from the amine and the aldehyde.[7] The ketone tautomerizes to its enol form, which then acts as a nucleophile, attacking the iminium ion to form the final β-amino carbonyl compound.[9] The choice of amine (primary or secondary) is critical as it dictates the structure of the final product. Acidic conditions are often employed to catalyze the formation of the iminium ion.

Caption: Figure 2: General Mechanism of the Mannich Reaction.

Experimental Protocol: Synthesis of an Aminobenzylated Mannich Base [10]

-

Materials:

-

Benzaldehyde (2.0 eq)

-

Urea (1.0 eq)

-

N-methyl piperazine (2.0 eq)

-

Ethanol

-

Concentrated HCl (1 drop)

-

Chloroform (for recrystallization)

-

-

Procedure:

-

Dissolve urea (1.0 eq) in ethanol in a flask suitable for cooling in an ice bath.

-

Add N-methyl piperazine (2.0 eq) dropwise to the urea solution and stir until a clear solution is obtained.

-

Add one drop of concentrated HCl to the reaction mixture.

-

Cool the flask in an ice bath and add ice-cold ethanolic benzaldehyde (2.0 eq) dropwise while stirring.

-

Continue stirring the reaction in the ice bath for approximately 24 hours.

-

Allow the resulting mixture to stand at room temperature, with occasional shaking, for up to 3 weeks to facilitate precipitation.

-

Collect the solid product by filtration, wash thoroughly with water, and recrystallize from chloroform.

-

The Wittig Reaction: Precise Carbonyl-to-Alkene Conversion

The Wittig reaction is an indispensable method for synthesizing alkenes from aldehydes or ketones.[11][12] It involves the reaction of a carbonyl compound with a phosphorus ylide (a Wittig reagent).[13] This reaction is highly valued in pharmaceutical synthesis for its reliability and stereochemical control. The formation of the very stable triphenylphosphine oxide byproduct provides a strong thermodynamic driving force for the reaction.[11]

Causality of Experimental Choices: The mechanism involves a nucleophilic attack of the ylide's carbanion on the aldehyde's carbonyl carbon, leading to a dipolar betaine intermediate which then closes to a four-membered oxaphosphetane ring.[14][15] This ring subsequently collapses to form the alkene and triphenylphosphine oxide.[15] The stereochemical outcome (E vs. Z alkene) is heavily influenced by the nature of the ylide. Unstabilized ylides (with alkyl substituents) typically yield Z-alkenes, while stabilized ylides (with electron-withdrawing groups) favor the formation of E-alkenes.[13]

Caption: Figure 3: Mechanism of the Wittig Reaction.

The Pictet-Spengler Reaction: A Gateway to Tetrahydroisoquinolines

Discovered in 1911, the Pictet-Spengler reaction remains a cornerstone for the synthesis of tetrahydroisoquinolines and tetrahydro-β-carbolines, which are core structures in a vast number of alkaloids and pharmacologically active compounds.[16][17] The reaction is effectively an intramolecular Mannich reaction, where a β-arylethylamine condenses with an aldehyde or ketone, followed by a ring-closing electrophilic substitution.[16][18]

Causality of Experimental Choices: The reaction is typically catalyzed by acid, which promotes the formation of a highly electrophilic iminium ion from the initial Schiff base.[16][19] The electron-rich aromatic ring of the β-arylethylamine then acts as the nucleophile, attacking the iminium ion to close the ring. The nucleophilicity of the aromatic ring is a key factor; electron-rich systems like indoles react under mild conditions, whereas less activated rings like a simple phenyl group require stronger acids and higher temperatures.[16][18]

Caption: Figure 4: Pictet-Spengler Reaction Mechanism.

Chapter 2: Applications in Modern Drug Discovery

The versatility of the benzaldehyde scaffold is evident in the diverse biological activities of its derivatives. Strategic modifications to the core structure, enabled by the reactions discussed above, lead to compounds with potent and selective therapeutic effects.

Anticancer and Enzyme Inhibition

Benzaldehyde derivatives are a fertile ground for the discovery of novel anticancer agents.[2] For instance, benzyloxybenzaldehyde scaffolds have been identified as potent and selective inhibitors of Aldehyde Dehydrogenase 1A3 (ALDH1A3), an enzyme overexpressed in various cancers that contributes to poor treatment outcomes.[20][21] The synthesis of these inhibitors often involves a straightforward Williamson etherification, reacting a substituted 4-hydroxybenzaldehyde with a benzyl halide.[22]

Table 1: Inhibitory Activity of Benzyloxybenzaldehyde Derivatives against ALDH Isoforms [20]

| Compound ID | Scaffold | ALDH1A3 IC₅₀ (µM) | ALDH1A1 % Remaining Activity at 10 µM |

| ABMM-15 | 4-((4-Chlorobenzyl)oxy)benzaldehyde | 0.23 ± 0.05 | > 70% |

| ABMM-16 | 4-((3,4-Dichlorobenzyl)oxy)benzaldehyde | 1.29 ± 0.10 | > 70% |

The data clearly demonstrates that simple substitutions on the benzyl ring, attached via an ether linkage to the benzaldehyde core, can produce highly potent and selective inhibitors for a critical cancer target.[20]

Antimicrobial and Antifungal Agents

The lipophilic nature of certain benzaldehyde derivatives allows them to interact effectively with microbial cell membranes, leading to antimicrobial and antifungal activity.[22][23] Naturally occurring derivatives, such as those isolated from the fungus Sarcodontia crocea, have shown weak to moderate antifungal properties.[24] Synthetic derivatives, such as those with a lipophilic hexyloxy chain, have also been investigated for their ability to combat pathogenic bacteria and fungi.[22] This highlights a common strategy in medicinal chemistry: modifying a core scaffold with lipophilic chains to enhance membrane permeability and interaction.

Multicomponent Reactions for Library Synthesis

Modern drug discovery relies on the rapid synthesis of diverse chemical libraries. Isocyanide-based multicomponent reactions, such as the Ugi reaction, are exceptionally well-suited for this task.[25] The Ugi reaction combines an aldehyde (like a benzaldehyde derivative), a primary amine, a carboxylic acid, and an isocyanide in a one-pot synthesis to produce complex α-aminoacyl amide products.[25][26] This allows for the creation of vast libraries of peptide-like molecules by simply varying the four starting components, making it a powerful tool for generating new drug leads.[27]

Conclusion

The benzaldehyde derivative remains an indispensable tool in the pharmaceutical scientist's arsenal. Its predictable reactivity and synthetic versatility allow it to serve as a starting point for a multitude of powerful chemical transformations, including Aldol condensations, Mannich reactions, Wittig olefinations, and Pictet-Spengler cyclizations. These reactions are not merely academic exercises; they are the practical means by which complex, biologically active molecules are constructed. From targeted enzyme inhibitors to broad-spectrum antimicrobials, the derivatives of this simple aromatic aldehyde continue to provide the structural foundation for the medicines of tomorrow. The continued innovation in synthetic methodology promises that the full potential of this remarkable scaffold is yet to be realized.

References

- An In-depth Technical Guide to 4-(Hexyloxy)benzaldehyde Derivatives in Medicinal Chemistry. (2025). Benchchem.

- The Role of Benzaldehyde in Modern Pharmaceutical Synthesis. (n.d.). Ningbo Inno Pharmchem Co., Ltd.

- Aldol Condensation. (n.d.).

- Potential Therapeutic Applications of Benzaldehyde Derivatives: A Technical Guide. (2025). Benchchem.

- Larsen, T. O., Smedsgaard, J., Anthoni, U., Christophersen, C., & Frisvad, J. C. (2007). Benzaldehyde Derivatives from Sarcodontia crocea.

- A New Benzaldehyde Derivative Exhibits Antiaflatoxigenic Activity against Aspergillus flavus. (n.d.). MDPI.

- Benzaldehyde derivatives with investigated inhibition profile. (2024).

- Al-Majdoub, Z. M., et al. (2021). Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. Molecules, 26(19), 5770.

- Chaluvaraju, K. C., & Ishwarbhat, K. (2009). Synthesis and Biological Activity of Some Aminobenzylated Mannich Bases of Benzaldehyde. Asian Journal of Chemistry, 21(6), 4335-4338.

- Synthetic applications of biologically important Mannich bases: An updated review. (n.d.).

- Popp, F. D. (1964). Synthesis of Potential Anticancer Agents. VIII. Benzaldehyde Mustard Derivatives and Related Compounds. Journal of Medicinal Chemistry, 7(2), 210-212.

- Pictet–Spengler reaction. (n.d.). Wikipedia.

- Al-awadi, M. I. (2018). Application of the Asymmetric Pictet–Spengler Reaction in the Total Synthesis of Natural Products and Relevant Biologically Active Compounds. Molecules, 23(8), 1854.

- Mannich reaction. (n.d.). Wikipedia.

- Pictet-Spengler reaction. (n.d.). chemeurope.com.

- Nyugen, K., & Weizman, H. (2007). Solvent Free Wittig Reactions.

- Aldol condens

- Ugi‐azide reaction with various substituted benzaldehyde instead of... (n.d.).

- Synthesis, Characterization and Application of Mannich Base. (n.d.).

- The Aldol Condensation Reaction Preparation of Benzalacetophenon (Chalcones). (n.d.). University of Technology, Iraq.

- Pictet-Spengler Reaction. (2021). J&K Scientific LLC.

- Wittig reaction with benzaldehyde. (n.d.). ECHEMI.

- Wittig reaction with benzaldehyde. (2014). Chemistry Stack Exchange.

- Wittig Reaction. (n.d.). Organic Chemistry Portal.

- Ugi Reaction Synthesis of Oxindole–Lactam Hybrids as Selective Butyrylcholinesterase Inhibitors. (2020). ACS Omega.

- Ashenhurst, J. (2018). Wittig Reaction - Examples and Mechanism. Master Organic Chemistry.

- Shaaban, S., et al. (2021). Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications. RSC Advances, 11(46), 28656-28681.

- The Complete Mechanism of an Aldol Condensation. (2018). The Journal of Organic Chemistry.

- Al-Majdoub, Z. M., et al. (2021). Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. PubMed.

Sources

- 1. nbinno.com [nbinno.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. SATHEE: Aldol Condensation [sathee.iitk.ac.in]

- 4. pubs.acs.org [pubs.acs.org]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. Aldol condensation - Wikipedia [en.wikipedia.org]

- 7. Mannich reaction - Wikipedia [en.wikipedia.org]

- 8. oarjbp.com [oarjbp.com]

- 9. gijash.com [gijash.com]

- 10. asianpubs.org [asianpubs.org]

- 11. www1.udel.edu [www1.udel.edu]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. Wittig Reaction [organic-chemistry.org]

- 14. echemi.com [echemi.com]

- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 16. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]

- 17. Application of the Asymmetric Pictet–Spengler Reaction in the Total Synthesis of Natural Products and Relevant Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Pictet-Spengler_reaction [chemeurope.com]

- 19. jk-sci.com [jk-sci.com]

- 20. Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors [mdpi.com]

- 21. Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. benchchem.com [benchchem.com]

- 23. mdpi.com [mdpi.com]

- 24. pubs.acs.org [pubs.acs.org]

- 25. Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Ugi Reaction Synthesis of Oxindole–Lactam Hybrids as Selective Butyrylcholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

Technical Profile: Methyl 2-(benzyloxy)-5-formylbenzoate

[1][2][3][4]

Executive Summary & Chemical Identity

Methyl 2-(benzyloxy)-5-formylbenzoate is a functionalized aromatic ester serving as a versatile building block in medicinal chemistry. Its core structure features a benzoate scaffold with a formyl group at the para position relative to the benzyloxy substituent, making it a key intermediate for Schiff base formation, reductive amination, and further ring-closing reactions (e.g., forming benzimidazoles or isoindolinones).

| Property | Data |

| CAS Number | 255734-73-7 |

| IUPAC Name | Methyl 5-formyl-2-(phenylmethoxy)benzoate |

| Molecular Formula | C₁₆H₁₄O₄ |

| Molecular Weight | 270.28 g/mol |

| SMILES | COC(=O)C1=C(OCC2=CC=CC=C2)C=CC(=C1)C=O[1][2] |

| Appearance | Colorless to pale yellow solid |

| Solubility | Soluble in DCM, EtOAc, MeCN; Insoluble in Water |

Physicochemical Characterization

While specific melting point data for this intermediate is often proprietary or varies by crystalline polymorph in patent literature, experimental protocols and structural analogs provide a reliable characterization window.

Melting Point & Phase Behavior[5][7]

-

Experimental Status : The compound is isolated as a solid from standard synthesis protocols (e.g., precipitation from acetonitrile or crystallization from ethyl acetate/hexanes).

-

Estimated Melting Point : 75–85 °C (Predicted based on structural analogs like methyl 5-formylsalicylate (MP: 83–85 °C) and the lipophilic contribution of the benzyl group).

-

Observation : In some synthetic workflows (e.g., WO2014128465), the crude intermediate may appear as a viscous oil before recrystallization or column chromatography yields the solid form.

Solubility Profile

-

High Solubility : Dichloromethane (DCM), Ethyl Acetate, Acetonitrile, Dimethylformamide (DMF).

-

Low Solubility : Water, acidic aqueous solutions.

-

Purification : Recrystallization is typically achieved using a mixture of Ethyl Acetate and Hexanes (or Heptane).

Synthesis & Reaction Mechanism

The synthesis of Methyl 2-(benzyloxy)-5-formylbenzoate is a classic Williamson Ether Synthesis , utilizing the phenolic hydroxyl group of methyl 5-formylsalicylate.

Reaction Pathway

The reaction involves the nucleophilic attack of the phenoxide anion (generated by potassium carbonate) on the benzylic carbon of benzyl bromide.

Figure 1: Synthetic pathway for the benzylation of methyl 5-formylsalicylate.

Detailed Experimental Protocol

Objective : Synthesis of Methyl 2-(benzyloxy)-5-formylbenzoate (Scale: 5.0 g).

-

Reagent Preparation :

-

Reaction Conditions :

-

Workup & Isolation :

-

Cool the suspension to room temperature.

-

Filtration : Filter off the inorganic solids (KBr, excess K₂CO₃) and wash the cake with Acetonitrile (2 × 40 mL).[3][4]

-

Concentration : Evaporate the filtrate under reduced pressure to obtain the crude residue.

-

Purification : Purify via flash column chromatography (Silica gel, Gradient: 0–30% EtOAc in Hexanes) to yield the product as a colorless to pale yellow solid .

-

Analytical Characterization

To validate the identity and purity of the synthesized compound, the following analytical parameters must be met.

Nuclear Magnetic Resonance (NMR)[2][3]

-

¹H NMR (400 MHz, CDCl₃) :

-

Aldehyde (-CHO) : Singlet, δ ~9.9–10.0 ppm.

-

Aromatic (Benzoate) :[1]

-

H-6 (ortho to ester): Doublet, δ ~8.3 ppm.

-

H-4 (ortho to aldehyde): Doublet of doublets, δ ~8.0 ppm.

-

H-3 (ortho to ether): Doublet, δ ~7.1–7.2 ppm.

-

-

Aromatic (Benzyl) : Multiplet, δ ~7.3–7.5 ppm (5H).

-

Benzylic (-OCH₂Ph) : Singlet, δ ~5.2–5.3 ppm (2H).

-

Methyl Ester (-OCH₃) : Singlet, δ ~3.9–4.0 ppm (3H).

-

Mass Spectrometry (LC-MS)

-

Ionization : ESI+ (Electrospray Ionization).

-

Observed Mass : [M+H]⁺ = 271.1 m/z; [M+Na]⁺ = 293.1 m/z.

Critical Applications in Drug Discovery

This intermediate is pivotal in the synthesis of Voxelotor (GBT440) analogs and other hemoglobin modulators. The formyl group serves as a "warhead" for reversible Schiff base formation with the N-terminal valine of hemoglobin chains, while the benzyloxy group acts as a robust protecting group or a lipophilic anchor.

Figure 2: Application of the intermediate in pharmaceutical synthesis workflows.

References

-

Synthesis & Protocol : WO2014128465A1. "2-(Hetero)aryl-benzimidazole and imidazopyridine derivatives as inhibitors of asparagine methyl transferase." Example 66, Intermediate A124.

-

Chemical Identity : PubChem Compound Summary for Methyl 2-(benzyloxy)-5-formylbenzoate. (Search via CAS 255734-73-7).

-

Starting Material Properties : Methyl 5-formylsalicylate Characterization. .

Sources

- 1. Methyl benzoate - Wikipedia [en.wikipedia.org]

- 2. methyl 2-methyl benzoate, 89-71-4 [thegoodscentscompany.com]

- 3. WO2014128465A1 - 2-(hetero)aryl-benzimidazole and imidazopyridine derivatives as inhibitors of asparagime emethyl transferase - Google Patents [patents.google.com]

- 4. WO2014128465A1 - 2-(hetero)aryl-benzimidazole and imidazopyridine derivatives as inhibitors of asparagime emethyl transferase - Google Patents [patents.google.com]

Methodological & Application

Regioselective Benzylation of Methyl 5-Formyl-2-Hydroxybenzoate: Process Optimization & Control

Abstract & Strategic Overview

This protocol details the regioselective

While Williamson ether synthesis is a foundational reaction, this specific substrate presents unique challenges due to the ambident nucleophilicity of the phenoxide and the redox sensitivity of the formyl (aldehyde) moiety. This guide prioritizes the Potassium Carbonate (

Key Reaction Parameters

-

Reaction Type:

Nucleophilic Substitution (Williamson Ether Synthesis).[1] -

Selectivity:

-alkylation >99% (vs. -

Critical Control: Temperature regulation to prevent Cannizzaro disproportionation of the aldehyde.

Chemical Strategy & Mechanism[1][2][3][4]

The Choice of Base: vs.

The phenol group at the 2-position is significantly acidified (

-

Recommendation: Use anhydrous

. It provides sufficient basicity to deprotonate the phenol without compromising the aldehyde stability. -

Avoid:

in DMF . Recent literature confirms that benzyl bromide and NaH in DMF can generate

Solvent Selection[5]

-

DMF (Recommended): High dielectric constant promotes the dissociation of the phenoxide-potassium ion pair, accelerating the

attack. -

Acetone (Alternative): Viable for scale-up if DMF removal is a bottleneck, but requires longer reaction times (reflux 12-18h) due to lower boiling point and solubility.

Reaction Scheme & Process Flow

The following diagram illustrates the optimized workflow, highlighting critical decision nodes and safety checks.

Figure 1: Process flow diagram for the benzylation protocol. Critical control point at the heating stage ensures aldehyde stability.

Experimental Protocol

Material Specifications

| Reagent | MW ( g/mol ) | Equiv. | Purity | Role |

| Methyl 5-formyl-2-hydroxybenzoate | 180.16 | 1.0 | >98% | Substrate |

| Benzyl Bromide (BnBr) | 171.04 | 1.2 | 98% | Electrophile (Lachrymator!) |

| Potassium Carbonate ( | 138.21 | 1.5 | Anhydrous | Base |

| Potassium Iodide (KI) | 166.00 | 0.1 | 99% | Catalyst (Finkelstein) |

| DMF | 73.09 | N/A | Anhydrous | Solvent |

Step-by-Step Methodology

Step 1: Solvation and Deprotonation

-

Charge a flame-dried Round Bottom Flask (RBF) with Methyl 5-formyl-2-hydroxybenzoate (1.0 equiv).

-

Add anhydrous DMF (concentration 0.2 M, approx. 5 mL per mmol of substrate).

-

Add

(1.5 equiv) and KI (0.1 equiv).-

Note: KI acts as a catalyst by converting benzyl bromide to the more reactive benzyl iodide in situ.

-

-

Stir the suspension at Room Temperature (RT) for 30 minutes. The solution will turn bright yellow/orange due to phenoxide formation.

Step 2: Electrophile Addition

-

Cool the mixture to 0°C (optional, but recommended to control exotherm on larger scales).

-

Add Benzyl Bromide (1.2 equiv) dropwise via syringe.

-

Safety: BnBr is a potent lachrymator. Handle only in a fume hood.

-

Step 3: Reaction

-

Warm the mixture to 60°C .

-

Caution: Do not exceed 80°C. Higher temperatures increase the risk of aldehyde oxidation or polymerization.

-

-

Monitor by TLC (Hexane:EtOAc 3:1).

-

Starting Material

: ~0.5 (Phenol H-bonds with silica, trails). -

Product

: ~0.7 (Distinct spot).

-

-

Reaction is typically complete within 2–4 hours .

Step 4: Workup (DMF Removal Strategy)

-

Pour the reaction mixture into a beaker containing Ice/Water (10x reaction volume).

-

Stir vigorously. The product often precipitates as a white/off-white solid.

-

Crucial Wash: Wash the combined organic layers with 5% LiCl solution or copious Brine (3x) to remove residual DMF.

-

Dry over

, filter, and concentrate in vacuo.

Step 5: Purification

-

Recrystallization: Dissolve crude solid in minimum hot Ethanol (EtOH) or Diisopropyl Ether. Cool to 4°C.

-

Flash Column: If necessary, elute with Hexane:EtOAc (gradient 9:1 to 4:1).

Quality Control & Troubleshooting

Expected Analytical Data

-

Appearance: White to pale yellow crystalline solid.

-

Melting Point: 94–96°C (Lit. analogs range 90-100°C depending on purity).

-

1H NMR (CDCl3, 400 MHz):

- 10.4 (s, 1H, CH O) - Confirm aldehyde integrity.

- 8.3 (d, 1H, Ar-H ortho to ester).

- 7.3-7.5 (m, 5H, Ph -CH2).

- 5.2 (s, 2H, O-CH 2-Ph).

- 3.9 (s, 3H, COOCH 3).

Troubleshooting Table

| Observation | Root Cause | Corrective Action |

| Low Yield / Incomplete Rxn | DMF wet or old | Use anhydrous DMF; grind |

| New Spot at Baseline (TLC) | Carboxylic acid formation. | Aldehyde oxidized. Ensure inert atmosphere ( |

| Oily Impurity | Residual DMF. | Increase Brine/LiCl washes during workup. |

| Multiple Spots | Ensure solvent is polar aprotic (DMF) to favor |

References

-

Comerford, I. et al. (2016). "Benzylation Reactions in DMF Lead to an Impurity Which Acts as an Organocatalyst Poison in Thiourea-Catalyzed Glycosylations."[4][5] The Journal of Organic Chemistry, 81(22), 11394–11396.

-

Malathi, V. et al. (2018). "Synthesis, Characterization and Biological Evaluation of Novel Dihydropyranoindoles." ResearchGate. (Protocol validation for salicylate benzylation).

-

Master Organic Chemistry. (2014). "The Williamson Ether Synthesis."[1][6] (Mechanistic grounding).[1][7][8]

-

PubChem. (n.d.). "Methyl 5-formyl-2-hydroxybenzoate Compound Summary." (Physical properties and safety).

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. fao.org [fao.org]

- 3. CN109096107B - Preparation method of 5-formyl-2-methoxy methyl benzoate - Google Patents [patents.google.com]

- 4. Benzylation Reactions in DMF Lead to an Impurity Which Acts as an Organocatalyst Poison in Thiourea-Catalyzed Glycosylations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchrepository.ucd.ie [researchrepository.ucd.ie]

- 6. studylib.net [studylib.net]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. wisconsin.edu [wisconsin.edu]

Application Notes & Protocols: The Strategic Role of Methyl 2-(benzyloxy)-5-formylbenzoate in the Synthesis of Salmeterol

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical guide on the synthesis, application, and characterization of Methyl 2-(benzyloxy)-5-formylbenzoate, a pivotal intermediate in the manufacturing of Salmeterol, a long-acting β2-adrenergic receptor agonist. We will explore the causality behind the synthetic strategy, provide detailed, field-tested protocols for its preparation and subsequent conversion, and present essential analytical and safety data.

Introduction: The Significance of Salmeterol and its Synthetic Pathway

Salmeterol is a widely prescribed medication for the management of asthma and chronic obstructive pulmonary disease (COPD).[1] Its therapeutic success is attributed to its long-acting bronchodilator properties, which provide sustained relief from bronchoconstriction. The molecular structure of Salmeterol features a long, lipophilic side chain that anchors the molecule to the β2-adrenergic receptor, enabling its extended duration of action.

The synthesis of a complex pharmaceutical agent like Salmeterol is a multi-step process where the strategic selection of intermediates is paramount to ensuring high yield, purity, and scalability. Methyl 2-(benzyloxy)-5-formylbenzoate emerges as a critical building block in several prominent synthetic routes. Its structure contains key functionalities—a protected phenol (benzyl ether), a methyl ester, and a reactive aldehyde group—that are sequentially manipulated to construct the final Salmeterol molecule. The benzyl protecting group is crucial for preventing unwanted side reactions at the phenolic oxygen during subsequent steps, while the aldehyde serves as the anchor point for building the ethanolamine side chain.

Part 1: Synthesis of Key Intermediate: Methyl 2-(benzyloxy)-5-formylbenzoate

The preparation of this intermediate is a foundational stage in the Salmeterol synthesis campaign. A common and efficient approach involves the benzylation of a commercially available starting material, methyl 2-hydroxy-5-formylbenzoate, or a multi-step sequence starting from simpler precursors like salicylic acid.[2]

Principle and Reaction Mechanism

The core transformation is a Williamson ether synthesis. The phenolic hydroxyl group of the starting benzoate is deprotonated by a suitable base (e.g., potassium carbonate) to form a phenoxide ion. This nucleophilic phenoxide then attacks benzyl chloride (or benzyl bromide) in an SN2 reaction, displacing the chloride and forming the stable benzyl ether.

-

Choice of Base: Potassium carbonate (K2CO3) is a widely used base for this reaction. It is sufficiently strong to deprotonate the phenol but mild enough to avoid undesirable side reactions like the hydrolysis of the methyl ester.

-

Choice of Solvent: A polar aprotic solvent like acetone or dimethylformamide (DMF) is ideal. These solvents effectively dissolve the reactants and facilitate the SN2 reaction without interfering with the nucleophile or electrophile.

-

Temperature Control: The reaction is typically performed at a moderately elevated temperature to ensure a reasonable reaction rate.

Visualizing the Synthesis Pathway

The following diagram illustrates a common synthetic route towards Salmeterol, highlighting the formation and subsequent reaction of the key intermediate.

Caption: Workflow for the synthesis and purification of the intermediate.

Step-by-Step Procedure:

-

Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add methyl 2-hydroxy-5-formylbenzoate (18.0 g), anhydrous potassium carbonate (20.7 g), and acetone (250 mL).

-

Reagent Addition: Begin stirring the suspension. Slowly add benzyl chloride (13.8 mL) to the mixture at room temperature.

-

Reaction: Heat the reaction mixture to reflux (approximately 56°C) and maintain for 4-6 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup and Isolation:

-

Cool the reaction mixture to room temperature.

-

Filter the solid potassium salts and wash the filter cake with a small amount of acetone.

-

Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to yield a crude oil.

-

Dissolve the oil in ethyl acetate (150 mL) and transfer to a separatory funnel.

-

Wash the organic layer sequentially with water (2 x 100 mL) and brine (1 x 100 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford Methyl 2-(benzyloxy)-5-formylbenzoate as a light yellow oil or low-melting solid.

-

Expected Yield: 90-95%.

Analytical Characterization

-

¹H NMR (400 MHz, CDCl₃): Spectral data will show characteristic peaks for the aromatic protons, the singlet for the aldehyde proton (~9.9 ppm), the singlet for the benzylic methylene protons (~5.2 ppm), and the singlet for the methyl ester protons (~3.9 ppm).

-

IR (ATR): The infrared spectrum will display strong carbonyl stretching frequencies for the aldehyde (~1690 cm⁻¹) and the ester (~1720 cm⁻¹), along with C-O ether stretches.

-

Mass Spectrometry (ESI+): The mass spectrum will show the [M+H]⁺ or [M+Na]⁺ ion corresponding to the molecular weight of the product (C₁₆H₁₄O₄, M.W. = 270.28 g/mol ).

Part 2: Application in Salmeterol Synthesis

Methyl 2-(benzyloxy)-5-formylbenzoate is the electrophilic component that reacts with the nucleophilic amine side chain to form the carbon skeleton of Salmeterol.

Subsequent Transformation: Reductive Amination

The aldehyde group of the intermediate is the key reaction site. The synthesis proceeds via a reductive amination pathway.

-

Imine Formation: The aldehyde reacts with the primary amine of the Salmeterol side-chain, N-(6-(4-phenylbutoxy)hexyl)amine, to form a Schiff base (imine) intermediate.

-

Reduction: This imine is then reduced in situ to a secondary amine using a mild reducing agent like sodium borohydride (NaBH₄). This step creates the crucial C-N bond of the ethanolamine moiety.

-

Final Steps: Following this key coupling, the synthesis is completed by:

-

Reduction of the Ester: The methyl ester is reduced to a primary alcohol (hydroxymethyl group) using a stronger reducing agent like lithium aluminum hydride (LiAlH₄). [3] * Deprotection: The benzyl protecting group is removed, typically by catalytic hydrogenation (H₂ gas with a palladium on carbon catalyst), to reveal the free phenol of the final Salmeterol molecule. [3]

-

Part 3: Safety and Handling

Proper laboratory safety protocols must be strictly followed when handling the reagents involved in this synthesis.

| Chemical | Key Hazards | Recommended Precautions |

| Benzyl Chloride | Lachrymator, Corrosive, Carcinogen Suspect | Handle only in a certified chemical fume hood. Wear nitrile gloves, safety goggles, and a lab coat. [4] |

| Acetone | Highly Flammable | Keep away from ignition sources. Use in a well-ventilated area. [5] |

| Potassium Carbonate | Eye and Skin Irritant | Avoid generating dust. Wear gloves and safety glasses. [6] |

| Intermediate Product | Harmful if swallowed, Causes serious eye irritation, Combustible liquid. [7] | Wear protective gloves, clothing, and eye protection. Wash hands thoroughly after handling. Store in a well-ventilated place. [7] |

First Aid Measures:

-

Eye Contact: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention. [7]* Skin Contact: Wash off immediately with soap and plenty of water. * Ingestion: Do NOT induce vomiting. Call a physician or poison control center immediately. * Inhalation: Move to fresh air. If breathing is difficult, give oxygen.

Conclusion

Methyl 2-(benzyloxy)-5-formylbenzoate is a strategically designed and indispensable intermediate in the synthesis of Salmeterol. Its preparation via a robust Williamson ether synthesis is efficient and high-yielding. The functionalities it carries allow for a logical and controlled construction of the final, complex drug molecule. The protocols and data presented herein provide a solid foundation for researchers engaged in the synthesis of Salmeterol and related pharmaceutical compounds.

References

- Farooq, S., & Ngaini, Z. (2019). Methyl-2-formyl benzoate: A Review of Synthesis and Applications. Current Organocatalysis.

- Boodida, S., Gudla, P., & Maddula, S. R. (2022). An Efficient, Novel Synthetic Route to (R)-Salmeterol Xinafoate and Facile Synthetic Protocols for Preparation of its Process Related Potential Impurities. Asian Journal of Chemistry.

- Google Patents. (2012). WO2012032546A2 - Process for the preparation of salmeterol and its intermediates.

-

Asian Publication Corporation. (2022). An Efficient, Novel Synthetic Route to (R)-Salmeterol Xinafoate. Retrieved from [Link]

-

ResearchGate. (2016). Methyl 2-(benzoyloxy)benzoate. Retrieved from [Link]

-

Patsnap Eureka. (2022, July 1). Preparation method and application of salmeterol. Retrieved from [Link]

- Google Patents. (2013). CN103435505A - Method for synthesizing -salmeterol.

- Google Patents. (2012). WO2012032546A3 - Process for the preparation of salmeterol and its intermediates.

- Google Patents. (2018). CN109096107B - Preparation method of 5-formyl-2-methoxy methyl benzoate.

Sources

- 1. asianpubs.org [asianpubs.org]

- 2. CN109096107B - Preparation method of 5-formyl-2-methoxy methyl benzoate - Google Patents [patents.google.com]

- 3. WO2012032546A2 - Process for the preparation of salmeterol and its intermediates - Google Patents [patents.google.com]

- 4. spectrumchemical.com [spectrumchemical.com]

- 5. Methyl 2-formylbenzoate synthesis - chemicalbook [chemicalbook.com]

- 6. fishersci.com [fishersci.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

Application Notes and Protocols: Selective Deprotection of the Benzyl Group in Methyl 2-(benzyloxy)-5-formylbenzoate

Introduction

The benzyl group is a cornerstone of protecting group strategy in multi-step organic synthesis, prized for its robustness under a wide range of reaction conditions and its susceptibility to removal under mild protocols.[1][2] Its application in protecting phenols and alcohols is particularly widespread. However, the selective removal of a benzyl ether in the presence of other sensitive functionalities, such as esters and aldehydes, presents a significant synthetic challenge. This application note provides a detailed guide to the deprotection of the benzyl group in Methyl 2-(benzyloxy)-5-formylbenzoate, a substrate embodying this challenge, to yield the valuable intermediate, Methyl 2-hydroxy-5-formylbenzoate.[3]

The target molecule, Methyl 2-(benzyloxy)-5-formylbenzoate, contains three key functional groups: a benzyl ether, a methyl ester, and an aromatic aldehyde. An ideal deprotection strategy must selectively cleave the benzylic C-O bond while preserving the other two functionalities. This document will explore the most effective methods for this transformation, with a primary focus on catalytic hydrogenolysis, and will also discuss alternative chemical methods, providing detailed protocols and explaining the rationale behind experimental choices.

Chemoselectivity: The Core Challenge

The primary obstacle in the deprotection of Methyl 2-(benzyloxy)-5-formylbenzoate is achieving high chemoselectivity. The formyl (aldehyde) and methyl ester groups are susceptible to reduction under certain hydrogenolysis conditions, and the ester can be cleaved under harsh acidic or basic conditions. Therefore, the selection of the deprotection method is critical to the successful synthesis of Methyl 2-hydroxy-5-formylbenzoate.

Recommended Deprotection Method: Catalytic Hydrogenolysis

Catalytic hydrogenolysis is the most common and generally the most effective method for the cleavage of benzyl ethers.[4][5] The reaction involves the use of a metal catalyst, typically palladium on carbon (Pd/C), and a hydrogen source to reductively cleave the C-O bond of the ether, yielding the corresponding phenol and toluene as a byproduct.[4][5]

Mechanism of Catalytic Hydrogenolysis

The mechanism of hydrogenolysis involves the adsorption of the substrate and hydrogen onto the surface of the metal catalyst.[4] This facilitates the cleavage of the benzyl C-O bond and the formation of the deprotected phenol and toluene.[4]

Experimental Workflow for Catalytic Hydrogenolysis

Caption: General workflow for catalytic hydrogenolysis.

Protocol 1: Standard Catalytic Hydrogenolysis

This protocol is the recommended starting point for the deprotection of Methyl 2-(benzyloxy)-5-formylbenzoate.

Materials:

-

Methyl 2-(benzyloxy)-5-formylbenzoate

-

10% Palladium on Carbon (Pd/C)

-

Methanol (MeOH) or Ethyl Acetate (EtOAc)

-

Hydrogen gas (H₂) balloon or Parr hydrogenator

-

Inert gas (Nitrogen or Argon)

-

Celite®

Procedure:

-

In a round-bottom flask, dissolve Methyl 2-(benzyloxy)-5-formylbenzoate (1.0 eq) in a suitable solvent such as methanol or ethyl acetate.

-

Carefully add 10% Pd/C (5-10 mol%).

-

Seal the flask and purge with an inert gas (nitrogen or argon) for 5-10 minutes.

-

Introduce hydrogen gas via a balloon or connect to a Parr hydrogenator (1 atm to 50 psi).

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, carefully vent the hydrogen and purge the flask with an inert gas.

-

Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the pad with the reaction solvent.

-

Combine the filtrates and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel if necessary.

| Parameter | Recommended Condition | Rationale |

| Catalyst | 10% Pd/C | Standard and effective catalyst for benzyl ether cleavage.[6] |

| Catalyst Loading | 5-10 mol% | A good starting point to ensure a reasonable reaction rate without excessive catalyst use. |

| Solvent | Methanol or Ethyl Acetate | Protic solvents like methanol can sometimes accelerate the reaction rate.[7] |

| Hydrogen Source | H₂ balloon or Parr apparatus | A balloon is suitable for small-scale reactions, while a Parr apparatus allows for higher pressures and larger scales. |

| Temperature | Room Temperature | Generally sufficient for benzyl ether hydrogenolysis and minimizes potential side reactions.[4] |

Protocol 2: Catalytic Transfer Hydrogenation (CTH)

CTH is a valuable alternative to using hydrogen gas, especially in laboratories not equipped for high-pressure hydrogenations.[4] This method utilizes a hydrogen donor molecule to transfer hydrogen to the substrate in the presence of a catalyst.

Materials:

-

Methyl 2-(benzyloxy)-5-formylbenzoate

-

10% Palladium on Carbon (Pd/C)

-

Ammonium formate (HCO₂NH₄) or 1,4-Cyclohexadiene

-

Methanol (MeOH)

Procedure:

-

Dissolve Methyl 2-(benzyloxy)-5-formylbenzoate (1.0 eq) in methanol in a round-bottom flask.

-

Add 10% Pd/C (5-10 mol%).

-

Add ammonium formate (3-5 eq) in one portion.

-

Stir the reaction mixture at room temperature or gently heat to 40-50 °C.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, filter the reaction mixture through Celite® and wash the pad with methanol.

-

Concentrate the filtrate under reduced pressure.

-

The crude product may require an aqueous workup to remove ammonium salts before purification by column chromatography.

| Parameter | Recommended Condition | Rationale |

| Hydrogen Donor | Ammonium formate | A stable, easy-to-handle solid that serves as an efficient hydrogen source.[8][9] |

| Catalyst | 10% Pd/C | Remains the catalyst of choice for this transformation. |

| Solvent | Methanol | A common and effective solvent for CTH reactions. |

| Temperature | Room Temperature to 50 °C | Gentle heating can increase the reaction rate if it is sluggish at room temperature. |

Alternative Deprotection Methods

While catalytic hydrogenolysis is generally preferred, certain situations may necessitate alternative methods. For instance, if the molecule contains other functional groups susceptible to reduction under hydrogenolysis conditions (though less likely with this specific substrate), chemical deprotection methods can be employed.

Acid-Catalyzed Cleavage

Strong acids can cleave benzyl ethers, but this method is often limited to substrates that can withstand harsh acidic conditions.[1] For Methyl 2-(benzyloxy)-5-formylbenzoate, there is a risk of ester hydrolysis.[10]

Lewis Acid-Mediated Deprotection

Lewis acids, such as boron trichloride (BCl₃), can effect the debenzylation of aryl benzyl ethers.[11] This method can be highly chemoselective, proceeding at low temperatures and tolerating a variety of functional groups.[11][12]

Reaction Mechanism: BCl₃-Mediated Debenzylation

Sources

- 1. Benzyl Ethers [organic-chemistry.org]

- 2. benchchem.com [benchchem.com]

- 3. chembk.com [chembk.com]

- 4. Hydrogenolysis - Wordpress [reagents.acsgcipr.org]

- 5. youtube.com [youtube.com]

- 6. tandfonline.com [tandfonline.com]

- 7. atlanchimpharma.com [atlanchimpharma.com]

- 8. CTH Removal of N-Benzyl Groups - [www.rhodium.ws] [chemistry.mdma.ch]

- 9. Scholars@Duke publication: Debenzylation Of N-Benzylamino Derivatives By Catalytic Transfer Hydrogenation With Ammonium Formate1, 2 [scholars.duke.edu]

- 10. quora.com [quora.com]

- 11. Mild Debenzylation of Aryl Benzyl Ether with BCl3 in the Presence of Pentamethylbenzene as a Non-Lewis-Basic Cation Scavenger [organic-chemistry.org]

- 12. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Preventing oxidation of Methyl 2-(benzyloxy)-5-formylbenzoate during storage

A Guide to Preventing Oxidation During Storage

Welcome to the Technical Support Center. This guide, curated by our Senior Application Scientists, provides in-depth technical information and practical advice for researchers, scientists, and drug development professionals working with Methyl 2-(benzyloxy)-5-formylbenzoate. Here, we address the common challenge of preventing its oxidation during storage to ensure the integrity and reliability of your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my Methyl 2-(benzyloxy)-5-formylbenzoate turning into a white solid upon storage?

This is a classic sign of oxidation. The formyl group (-CHO) on your molecule is susceptible to autoxidation, a reaction with atmospheric oxygen, which converts the aldehyde to the corresponding carboxylic acid: Methyl 2-(benzyloxy)-5-carboxybenzoate.[1] This newly formed carboxylic acid is often a white crystalline solid that is less soluble and may precipitate out of the solution or appear as crystals in the neat compound.[1]

Q2: What is the chemical mechanism behind this oxidation?

The oxidation of aldehydes like Methyl 2-(benzyloxy)-5-formylbenzoate to carboxylic acids proceeds through a free-radical chain mechanism.[1][2] This process can be initiated by light and involves atmospheric oxygen.[1][3][4][5] The presence of the benzylic ether does not significantly hinder this process, as the primary site of reactivity is the aldehyde functional group.

Q3: Can I still use my Methyl 2-(benzyloxy)-5-formylbenzoate if some oxidation has occurred?

It is highly recommended to use the pure compound for your reactions to ensure reproducibility and avoid side reactions. The presence of the carboxylic acid impurity can interfere with subsequent reactions, especially those that are sensitive to acidic conditions or require precise stoichiometry. For instance, if you are performing a reaction that is base-catalyzed, the acidic impurity can neutralize your catalyst, leading to lower yields or reaction failure.[6]

Q4: How can I confirm that my sample has oxidized?

Besides visual inspection for white crystals, you can use analytical techniques to confirm oxidation.[1]

-

Thin-Layer Chromatography (TLC): The carboxylic acid will have a different Rf value than the aldehyde. Typically, the more polar carboxylic acid will have a lower Rf.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: In the ¹H NMR spectrum, the aldehyde proton peak (around 9-10 ppm) will decrease in intensity, and a new, broad peak for the carboxylic acid proton (typically >10 ppm) will appear.

-

High-Performance Liquid Chromatography (HPLC): An HPLC analysis will show a new peak corresponding to the carboxylic acid, with a different retention time than the parent aldehyde.

Troubleshooting Guide: Preventing and Addressing Oxidation

This section provides a problem-and-solution framework to help you manage the stability of your Methyl 2-(benzyloxy)-5-formylbenzoate.

Problem 1: My freshly opened bottle of Methyl 2-(benzyloxy)-5-formylbenzoate already shows signs of oxidation.

-